1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine
CAS No.: 138350-44-4
Cat. No.: VC21305638
Molecular Formula: C9H12N2
Molecular Weight: 148.2 g/mol
* For research use only. Not for human or veterinary use.
![1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine - 138350-44-4](/images/no_structure.jpg)
Specification
CAS No. | 138350-44-4 |
---|---|
Molecular Formula | C9H12N2 |
Molecular Weight | 148.2 g/mol |
IUPAC Name | 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine |
Standard InChI | InChI=1S/C9H12N2/c1-7-3-4-9-8(2)10-5-6-11(7)9/h3-4H,5-6H2,1-2H3 |
Standard InChI Key | GITTWWOXNOHVBD-UHFFFAOYSA-N |
SMILES | CC1=CC=C2N1CCN=C2C |
Canonical SMILES | CC1=CC=C2N1CCN=C2C |
Introduction
Chemical Properties and Structure
Physical Properties
The structural characteristics of this compound contribute to its potential reactivity patterns and intermolecular interactions. The presence of nitrogen atoms in the heterocyclic system provides sites for hydrogen bonding and coordination with metals, potentially influencing its solubility profile and biological properties.
Structural Characteristics
The molecular structure of 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine consists of a fused bicyclic arrangement with a pyrrole ring connected to a partially saturated pyrazine ring. The compound features methyl groups at positions 1 and 6, which contribute to its unique chemical identity. The dihydro nature of the compound indicates that two hydrogen atoms have been added to the pyrazine portion of the molecule, reducing its aromaticity compared to the fully unsaturated counterpart.
Table 1: Key Structural Parameters of 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Parameter | Value |
---|---|
Molecular Formula | C9H12N2 |
Molecular Weight | 148.20 g/mol |
CAS Number | 138350-44-4 |
IUPAC Name | 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine |
Ring System | Bicyclic: fused pyrrole and partially saturated pyrazine |
Substituents | Methyl groups at positions 1 and 6 |
Degree of Saturation | Dihydro (3,4-positions) |
Synthesis and Preparation Methods
Traditional Synthetic Routes
Comparative Analysis with Related Compounds
Comparison with 1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
A closely related compound to 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine is 1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, which has a molecular weight of 150.22 g/mol and molecular formula C9H14N2. The key difference between these compounds lies in their degree of saturation. While the dihydro derivative has two hydrogen atoms fewer, the tetrahydro analog features complete saturation of the pyrazine ring portion.
Property | 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine | 1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
---|---|---|
Molecular Formula | C9H12N2 | C9H14N2 |
Molecular Weight | 148.20 g/mol | 150.22 g/mol |
CAS Number | 138350-44-4 | 815632-27-0 |
Degree of Saturation | Partially saturated (dihydro) | Fully saturated (tetrahydro) |
Structural Characteristic | Contains one double bond in pyrazine portion | Fully reduced pyrazine portion |
Electronic Properties | More electron-dense due to additional π-bond | Less electron-dense due to full saturation |
Relationship to Other Heterocyclic Systems
The pyrrolo[1,2-a]pyrazine scaffold represents an important heterocyclic system with connections to various other nitrogen-containing heterocycles. The chemistry of 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine can be contextualized within the broader family of fused heterocyclic systems, including other pyrrole-fused structures that have demonstrated significant utility in medicinal chemistry.
More complex systems, such as dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylates described in the literature, showcase how the basic pyrrolo[1,2-a]pyrazine scaffold can be elaborated into more complex architectures with diverse substitution patterns . These relationships highlight the versatility of the core structure in generating compound libraries for various applications.
Current Research and Future Directions
Recent Advances in Synthetic Methodology
Recent research in heterocyclic chemistry has focused on developing more efficient and sustainable methods for synthesizing compounds like 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine. These advances include the application of flow chemistry techniques, microwave-assisted synthesis, and green chemistry principles to improve synthetic accessibility while minimizing environmental impact.
The development of novel catalytic systems, particularly those involving transition metals, has expanded the synthetic toolkit available for constructing complex heterocyclic architectures. These methodological innovations continue to enhance the accessibility of pyrrolo[1,2-a]pyrazine derivatives for further studies.
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